1,4-Dioxan-2-ol can be derived from dioxane through various synthetic methods. It belongs to the class of dioxanes, which are saturated six-membered heterocycles containing two oxygen atoms. The compound is classified under alcohols due to the presence of the hydroxyl functional group. Its molecular formula is , and it has a molar mass of approximately 88.11 g/mol.
The synthesis of 1,4-dioxan-2-ol can be achieved through several methods:
The molecular structure of 1,4-dioxan-2-ol features a six-membered ring composed of four carbon atoms and two oxygen atoms. The hydroxyl group (-OH) is positioned at the second carbon atom of the dioxane ring. Key structural characteristics include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into the molecular environment around each atom, confirming the structure through characteristic chemical shifts.
1,4-Dioxan-2-ol participates in various chemical reactions typical for alcohols and cyclic ethers:
The mechanism by which 1,4-dioxan-2-ol exerts its effects in chemical reactions primarily involves:
Key physical and chemical properties of 1,4-dioxan-2-ol include:
These properties make it suitable for various applications in organic synthesis and materials science.
1,4-Dioxan-2-ol has several scientific applications:
The synthetic routes to 1,4-dioxan-2-ol (C₄H₈O₃) have evolved significantly since its initial discovery. Early 20th-century methods relied on halogenated precursors, where ethylene glycol derivatives underwent cyclization with acidic catalysts, yielding low quantities (typically <30%) of the target compound alongside complex by-product mixtures [8]. A pivotal advancement emerged with the carbonylation pathway, patented in 1978, which utilized formaldehyde and ethylene glycol under high-pressure carbon monoxide (100–300 atm) with hydrogen fluoride catalysts at 50–100°C. This method improved yields to 50–65% but incurred high energy costs and corrosion risks [8]. By the 1990s, catalytic dehydrogenation methods gained prominence, employing copper or nickel catalysts to convert diethylene glycol (DEG) directly into 1,4-dioxan-2-ol at atmospheric pressure. This shift reduced reaction times by 40% and established DEG as the predominant industrial precursor [1] [8].
Table 1: Evolution of Synthetic Methods for 1,4-Dioxan-2-ol
Era | Method | Catalyst/Reagents | Yield (%) | Key Limitations |
---|---|---|---|---|
1920s–1950s | Halocyclization | H₂SO₄/BrCH₂CH₂OH | 25–30 | Low selectivity, toxic waste |
1970s–1980s | Carbonylation | CO/HF, high pressure | 50–65 | Equipment corrosion, safety risks |
1990s–Present | Catalytic dehydrogenation | Cu/Ni catalysts, DEG | 75–90 | Catalyst deactivation |
Diethylene glycol (DEG) dehydration serves as the cornerstone of modern 1,4-dioxan-2-ol synthesis, leveraging acid catalysts to induce intramolecular cyclization. The reaction proceeds via a E2 elimination mechanism, where acidic sites protonate DEG’s hydroxyl group, facilitating water loss and ring closure [8]. Catalyst selection critically governs efficiency:
Table 2: Catalyst Performance in DEG Dehydration
Catalyst Type | Reaction Temp (°C) | Conversion (%) | 1,4-Dioxan-2-ol Selectivity (%) | Major By-Product |
---|---|---|---|---|
H₂SO₄ (5 wt%) | 160 | 85 | 72 | 1,4-Dioxane (8%) |
HF gas | 140 | 90 | 75 | DEG oligomers (10%) |
H₃PW₁₂O₄₀/SiO₂ | 130 | 88 | 92 | Acetaldehyde (1.5%) |
Al(OⁱPr)₃ | 100 | 82 | 89 | Ethylene glycol (3%) |
Cu-Ni/TiO₂ (1:1) | 120 | 95 | 94 | 2-Hydroxyethoxyacetaldehyde (2%) |
Maximizing yield and throughput in continuous production requires multiparameter optimization:
Advanced process analytical technology (PAT) tools like online FTIR spectroscopy enable real-time monitoring of reaction intermediates, allowing dynamic adjustment of feed ratios. For example, FTIR-detected accumulation of hydroxyacetaldehyde triggers DEG feed increases, preventing yield losses [3] [9].
Industrial synthesis generates characteristic impurities requiring stringent control:
Table 3: Major Impurities in 1,4-Dioxan-2-ol Synthesis
Impurity | Formation Pathway | Typical Concentration | Removal Strategy | Analytical Method |
---|---|---|---|---|
1,4-Dioxane | Cyclodehydration of DEG | 50–500 ppm | Vacuum distillation | GC-MS (m/z 88) |
Diethylene glycol | Incomplete reaction | 3–7% | Liquid-liquid extraction | HPLC-RI |
Glycolic acid | Oxidative cleavage | 200–1000 ppm | Anion-exchange resin | IC with conductivity |
Polyethylene glycols | Oligomerization | 1–4% | Molecular sieves | GPC with ELSD |
Acetaldehyde | Retro-aldol reaction | 0.5–2% | Stripping with N₂ gas | Headspace GC-FID |
Emerging sustainable methodologies address traditional process drawbacks:
Table 4: Green Synthesis Metrics Comparison
Method | Atom Economy (%) | E-factor | Energy Use (kJ/mol) | CO₂ Footprint (kg/kg product) |
---|---|---|---|---|
Traditional HF catalysis | 65 | 8.2 | 850 | 4.8 |
Solid acid (H₃PW/SiO₂) | 89 | 1.5 | 420 | 1.9 |
Ozonation waste treatment | - | 0.3* | 150** | -0.5* |
Bio-DEG route | 89 | 0.9 | 380 | 0.7 |
*E-factor: kg waste/kg product; For glyoxylic acid synthesis; *Negative due to avoided emissions
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: